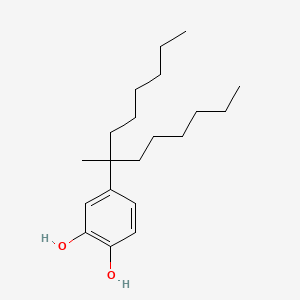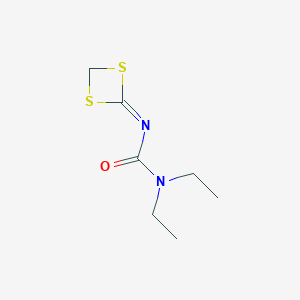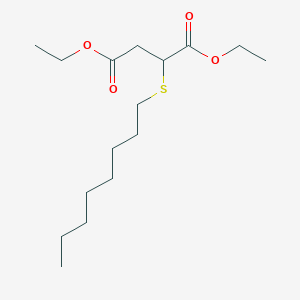![molecular formula C4H13NO9P2S B14620053 2-[Bis(phosphonomethyl)amino]ethanesulfonic acid CAS No. 58480-01-6](/img/structure/B14620053.png)
2-[Bis(phosphonomethyl)amino]ethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(phosphonomethyl)amino]ethanesulfonic acid is a chemical compound with the molecular formula C4H13NO9P2S. It is a phosphonomethylated derivative of taurine (2-aminoethanesulfonic acid) and is known for its unique properties and applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(phosphonomethyl)amino]ethanesulfonic acid typically involves the reaction of taurine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product .
Industrial Production Methods
Industrial production of this compound involves high-throughput hydrothermal screening to optimize synthesis conditions and access pure crystalline phases. This method ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(phosphonomethyl)amino]ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce various substituted phosphonates .
Aplicaciones Científicas De Investigación
2-[Bis(phosphonomethyl)amino]ethanesulfonic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-[Bis(phosphonomethyl)amino]ethanesulfonic acid involves its interaction with molecular targets and pathways in biological systems. The compound can form coordination complexes with metal ions, which can influence various biochemical processes. Its proton conduction properties are attributed to the formation of hydrogen-bonding networks and proton transfer pathways .
Comparación Con Compuestos Similares
Similar Compounds
Taurine (2-aminoethanesulfonic acid): The parent compound from which 2-[Bis(phosphonomethyl)amino]ethanesulfonic acid is derived.
Phosphonomethylated derivatives: Other compounds with similar phosphonomethyl groups but different core structures.
Uniqueness
This compound is unique due to its combination of phosphonomethyl and sulfonic acid groups, which confer distinct chemical and physical properties. Its ability to form stable coordination complexes and exhibit proton conduction properties makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
58480-01-6 |
|---|---|
Fórmula molecular |
C4H13NO9P2S |
Peso molecular |
313.16 g/mol |
Nombre IUPAC |
2-[bis(phosphonomethyl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C4H13NO9P2S/c6-15(7,8)3-5(4-16(9,10)11)1-2-17(12,13)14/h1-4H2,(H2,6,7,8)(H2,9,10,11)(H,12,13,14) |
Clave InChI |
FMQLJKRHLSCZEW-UHFFFAOYSA-N |
SMILES canónico |
C(CS(=O)(=O)O)N(CP(=O)(O)O)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


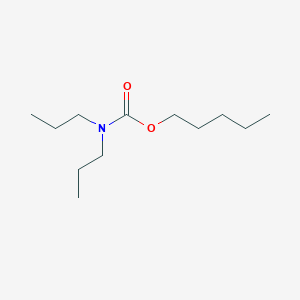
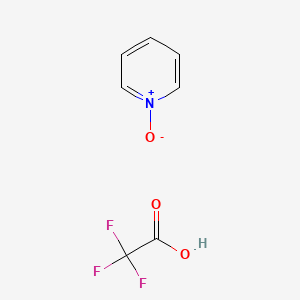
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14619977.png)
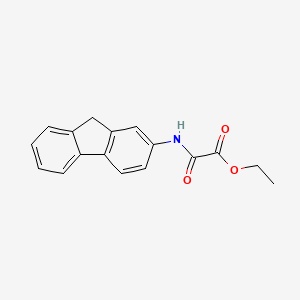
![N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide](/img/structure/B14619980.png)
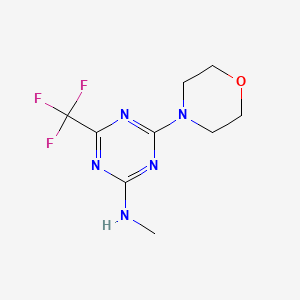
![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
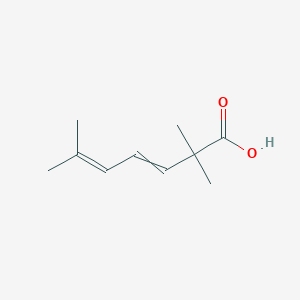
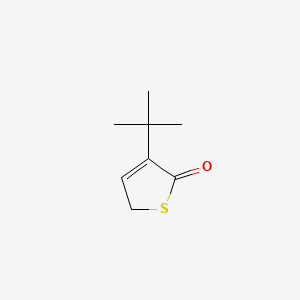
![Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro-](/img/structure/B14620021.png)
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
